DBU

Catalog No.
S605417
CAS No.
6674-22-2
M.F
C9H16N2
M. Wt
152.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBU

CAS Number

6674-22-2

Product Name

DBU

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2

InChI Key

GQHTUMJGOHRCHB-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; 1,8-Diaza-7-bicyclo[5.4.0]undecene; 1,8-Diazabicyclo[5.4.0]undecene-7; 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; Alcanpoudre DBU 70-3KG; Amicure DBUE; DBU; Dabco DBU; Lupragen N 700; NSC 11118

Canonical SMILES

C1CCC2=NCCCN2CC1

The exact mass of the compound 1,8-Diazabicyclo[5.4.0]undec-7-ene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly hindered, non-nucleophilic bicyclic amidine base. In industrial and laboratory procurement, it is primarily selected for its exceptionally high proton affinity—boasting a conjugate acid pKa of 24.34 in aprotic solvents like acetonitrile [1]. By decoupling strong Brønsted basicity from nucleophilicity, DBU enables the selective deprotonation of weakly acidic substrates without triggering unwanted nucleophilic additions. Furthermore, its liquid state at room temperature and its ability to form low-melting ionic liquid byproducts make it an ideal homogeneous base for continuous flow manufacturing and scalable batch syntheses where traditional solid inorganic bases fail [2].

Substituting DBU with cheaper tertiary amines (like triethylamine or DIPEA) often results in incomplete reactions because their basicity is roughly 5.5 orders of magnitude lower in aprotic solvents, failing to deprotonate challenging substrates [1]. Conversely, substituting DBU with its closest structural analog, DBN, introduces higher nucleophilicity due to reduced steric bulk, which can trigger yield-destroying side reactions such as unwanted electrophilic trapping [2]. Attempting to match DBU's basicity with inorganic bases (like potassium carbonate or potassium phosphate) introduces severe processability issues, including biphasic mixing bottlenecks and the fatal clogging of microreactors in continuous flow systems due to insoluble salt formation [3].

Superior Deprotonation Driving Force vs. Tertiary Amines

DBU exhibits a conjugate acid pKa of 24.34 in acetonitrile, which is vastly superior to standard tertiary amines like triethylamine (TEA), which has a pKa of approximately 18.8 under identical conditions [1]. This ~5.5 unit difference means DBU provides over 300,000 times the thermodynamic driving force for proton abstraction in aprotic environments.

Evidence DimensionConjugate acid pKa in acetonitrile
Target Compound DataDBU: pKa = 24.34
Comparator Or BaselineTEA (Triethylamine): pKa ~ 18.8
Quantified Difference~5.5 pKa unit advantage (approx. 300,000-fold stronger basicity)
ConditionsAcetonitrile solvent, standard pKa measurement

Procuring DBU ensures complete deprotonation of weakly acidic substrates where standard tertiary amines fail to drive the reaction forward.

Suppressed Nucleophilicity via Expanded Ring Sterics vs. DBN

While DBU and DBN possess nearly identical basicity, DBU's seven-membered ring imposes significantly greater steric hindrance around the imine nitrogen compared to DBN's five-membered ring. In comparative studies involving electrophilic substrates, DBN demonstrates faster, unwanted nucleophilic attack, whereas DBU's bulk effectively suppresses nucleophilicity, allowing it to act strictly as a base [1].

Evidence DimensionNucleophilic attack rate / Steric hindrance
Target Compound DataDBU: High steric bulk (7-membered ring); suppressed nucleophilic attack
Comparator Or BaselineDBN: Lower steric bulk (5-membered ring); faster nucleophilic attack
Quantified DifferenceDBU exhibits significantly lower nucleophilicity and slower parasitic fixation rates than DBN
ConditionsElectrophilic trapping assays (e.g., CO2 fixation)

Selecting DBU over DBN minimizes yield-destroying nucleophilic side reactions when processing highly electrophilic substrates.

Homogeneous Scale-Up and Continuous Flow Compatibility vs. Inorganic Bases

In scalable cross-coupling reactions, stoichiometric inorganic bases like K3PO4 form insoluble salts that clog continuous flow microreactors. DBU acts as a fully soluble, homogeneous base that forms low-melting ionic liquids (e.g., DBU·HCl, mp 66 °C) upon neutralization. This allows the reaction byproducts to remain liquid at operational temperatures (e.g., 140 °C), entirely preventing reactor fouling [1].

Evidence DimensionReactor fouling and byproduct physical state
Target Compound DataDBU: Forms liquid byproducts (e.g., DBU·HCl, mp 66 °C); zero clogging
Comparator Or BaselineInorganic bases (e.g., K3PO4): Form solid, insoluble salts
Quantified DifferenceElimination of solid precipitates, enabling uninterrupted continuous flow operation
ConditionsHigh-temperature continuous flow cross-coupling (140 °C in MeCN/Toluene)

DBU is critical for transitioning batch syntheses to continuous flow manufacturing without the engineering failures associated with solid-liquid handling.

Continuous Flow API Manufacturing

DBU is the base of choice for adapting cross-coupling reactions (e.g., Buchwald-Hartwig aminations) to continuous flow microreactors, as its ability to form low-melting ionic liquids prevents the catastrophic clogging caused by inorganic bases[1].

Selective Deprotonation of Weak Acids

Due to its exceptionally high pKa (24.34 in acetonitrile), DBU should be procured for reactions requiring strong thermodynamic driving forces where standard tertiary amines like TEA fail to achieve complete conversion [2].

Base-Catalyzed Reactions with Electrophilic Substrates

In processes like organocatalytic polymerizations or CO2 fixation, DBU's superior steric hindrance (7-membered ring) makes it the optimal choice over DBN to prevent unwanted nucleophilic side reactions and preserve product purity [3].

Physical Description

Dry Powder; Liquid
Light yellow liquid with unpleasant odor; [MSDSonline]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

152.131348519 Da

Monoisotopic Mass

152.131348519 Da

Heavy Atom Count

11

LogP

1.38 (LogP)

UNII

H1ILJ6IBUX

GHS Hazard Statements

Aggregated GHS information provided by 624 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 624 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 589 of 624 companies with hazard statement code(s):;
H301 (62.14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (37.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (51.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6674-22-2

Wikipedia

1,8-Diazabicyclo(5.4.0)undec-7-ene

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
All Other Basic Organic Chemical Manufacturing
Rubber Product Manufacturing
Plastics Material and Resin Manufacturing
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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